molecular formula C8H18NOP B2579381 3-Dimethylphosphoryl-2,2-dimethylpyrrolidine CAS No. 2377035-89-5

3-Dimethylphosphoryl-2,2-dimethylpyrrolidine

Cat. No.: B2579381
CAS No.: 2377035-89-5
M. Wt: 175.212
InChI Key: ZCEYJIWRJVYCRC-UHFFFAOYSA-N
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Description

3-Dimethylphosphoryl-2,2-dimethylpyrrolidine is a chemical compound with the molecular formula C8H18NOP and a molecular weight of 175.21 g/mol . It is also known by its IUPAC name, (2,2-dimethylpyrrolidin-3-yl)dimethylphosphine oxide . This compound is characterized by the presence of a pyrrolidine ring substituted with dimethylphosphoryl and dimethyl groups, making it a unique structure in organic chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Dimethylphosphoryl-2,2-dimethylpyrrolidine typically involves the reaction of 2,2-dimethylpyrrolidine with dimethylphosphoryl chloride under controlled conditions. The reaction is carried out in an inert atmosphere, often using a solvent such as dichloromethane or tetrahydrofuran (THF). The reaction mixture is stirred at low temperatures to ensure the selective formation of the desired product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations. The product is then purified using techniques like distillation or recrystallization to achieve the desired purity levels .

Chemical Reactions Analysis

Types of Reactions

3-Dimethylphosphoryl-2,2-dimethylpyrrolidine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields phosphine oxides, while reduction results in phosphines .

Scientific Research Applications

3-Dimethylphosphoryl-2,2-dimethylpyrrolidine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Dimethylphosphoryl-2,2-dimethylpyrrolidine involves its interaction with molecular targets such as enzymes and receptors. The dimethylphosphoryl group can form strong bonds with active sites of enzymes, inhibiting their activity. Additionally, the compound can interact with cellular receptors, modulating signal transduction pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Dimethylphosphoryl-2,2-dimethylpyrrolidine is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in various research and industrial applications .

Properties

IUPAC Name

3-dimethylphosphoryl-2,2-dimethylpyrrolidine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H18NOP/c1-8(2)7(5-6-9-8)11(3,4)10/h7,9H,5-6H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZCEYJIWRJVYCRC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C(CCN1)P(=O)(C)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H18NOP
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

175.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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